Methyl 1-benzyl-1,4-dihydropyridine-3-carboxylate
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Overview
Description
Methyl 1-benzyl-1,4-dihydropyridine-3-carboxylate is a derivative of 1,4-dihydropyridine, a class of compounds known for their diverse pharmaceutical applications. This compound is particularly notable for its potential use in medicinal chemistry due to its unique structural properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-benzyl-1,4-dihydropyridine-3-carboxylate typically involves a multi-component reaction (MCR), such as the Hantzsch reaction. This method combines an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a catalyst. The reaction is often carried out under reflux conditions with solvents like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may utilize microwave-assisted synthesis to enhance reaction rates and yields. This method involves the same reactants but uses microwave irradiation to achieve faster and more efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl 1-benzyl-1,4-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: Converts the dihydropyridine ring to a pyridine ring.
Reduction: Reduces the dihydropyridine ring to a tetrahydropyridine or piperidine ring.
Substitution: Involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or alkylating agents (R-X) are employed.
Major Products:
Oxidation: Produces pyridine derivatives.
Reduction: Yields tetrahydropyridine or piperidine derivatives.
Substitution: Forms various substituted dihydropyridine derivatives.
Scientific Research Applications
Methyl 1-benzyl-1,4-dihydropyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a calcium channel blocker, which can influence cellular processes.
Medicine: Explored for its antihypertensive, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The compound exerts its effects primarily by interacting with voltage-gated L-type calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, which can reduce muscle contraction and lower blood pressure. This mechanism is similar to that of other dihydropyridine derivatives used as antihypertensive agents .
Comparison with Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: Known for its long-lasting antihypertensive effects.
Isradipine: Used for its potent vasodilatory properties.
Uniqueness: Methyl 1-benzyl-1,4-dihydropyridine-3-carboxylate stands out due to its specific structural modifications, which may enhance its binding affinity and selectivity for calcium channels. This makes it a promising candidate for further drug development .
Properties
IUPAC Name |
methyl 1-benzyl-4H-pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-17-14(16)13-8-5-9-15(11-13)10-12-6-3-2-4-7-12/h2-7,9,11H,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNUSFFFZZJIDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=CC1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00531122 |
Source
|
Record name | Methyl 1-benzyl-1,4-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00531122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57355-62-1 |
Source
|
Record name | Methyl 1-benzyl-1,4-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00531122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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